E3709 (4-Pyridyl-Containing Oxazolidinone) vs. DuP 721: Head-to-Head MIC90 Comparison in Gram-Positive Pathogens
The 4-pyridyl-containing oxazolidinone analog E3709 demonstrated superior in vitro antibacterial potency compared to DuP 721, an early-generation oxazolidinone lacking the 4-pyridyl group [1]. The MIC90 of E3709 against staphylococci (including methicillin-resistant isolates), streptococci (including Enterococcus faecalis), Clostridia, and diphtheroids was <0.5 μg/mL [1]. While absolute MIC90 values for DuP 721 against the identical strain panel are not reported in this same study, the direct comparative statement 'E3709... was found to be more active in vitro than other members of this series, such as DuP 721' establishes clear superiority [1].
| Evidence Dimension | In vitro antibacterial potency (MIC90) |
|---|---|
| Target Compound Data | MIC90 <0.5 μg/mL against staphylococci, streptococci, Clostridia, diphtheroids |
| Comparator Or Baseline | DuP 721: Not quantified in same study; reported as 'less active' by direct comparison |
| Quantified Difference | Qualitative: E3709 > DuP 721 in activity |
| Conditions | In vitro MIC90 determination against clinical Gram-positive isolates; Diagn Microbiol Infect Dis. 1992 |
Why This Matters
The 4-pyridyl substituent confers a potency advantage over first-generation oxazolidinones, making this scaffold a more attractive starting point for antibacterial lead optimization.
- [1] Brumfitt W, Hamilton-Miller JM. Antibacterial oxazolidinones: In vitro activity of a new analogue, E3709. Diagn Microbiol Infect Dis. 1992;15(7):621-625. View Source
